1-Methylazepan-4-one Hydrochloride (also known as CX-6258) is primarily studied for its potential role as a Pim kinase inhibitor. Pim kinases are a family of enzymes involved in cell proliferation and survival. Inhibiting these enzymes shows promise in cancer treatment strategies. Studies have been conducted to assess the effectiveness of 1-methylazepan-4-one Hydrochloride in blocking Pim kinase activity and its impact on cancer cell growth [].
1-Methylazepan-4-one hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO and a CAS number of 19869-42-2. It appears as a colorless to light yellow solid and is classified as a hydrochloride salt of 1-methylazepan-4-one. The compound is notable for its potential applications in pharmaceutical research and development, particularly in the context of drug formulation and synthesis .
Research has indicated that 1-methylazepan-4-one hydrochloride exhibits biological activity that could be relevant for therapeutic applications. Studies have shown that it may influence behavior related to opioid intake, with specific investigations demonstrating a reduction in fentanyl self-administration in animal models. This suggests potential utility in addiction treatment or management . Furthermore, the compound's toxicity profile indicates that it may cause skin irritation and is harmful if ingested, necessitating careful handling .
The synthesis of 1-methylazepan-4-one hydrochloride typically involves several steps:
1-Methylazepan-4-one hydrochloride is primarily used in pharmaceutical research, particularly in the development of new therapeutic agents targeting neurological disorders and addiction. Its ability to modulate opioid intake behavior makes it a candidate for further exploration in addiction therapies. Additionally, it may serve as an intermediate in synthesizing other pharmaceutical compounds or as a reference standard in analytical chemistry .
Interaction studies involving 1-methylazepan-4-one hydrochloride have focused on its pharmacological effects and potential interactions with other substances. For instance, research has highlighted its role in reducing opioid consumption, indicating possible interactions with opioid receptors or related pathways. Further studies are needed to elucidate the precise mechanisms of action and interaction profiles with other drugs, especially those used in pain management or addiction treatment .
Several compounds exhibit structural or functional similarities to 1-methylazepan-4-one hydrochloride. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| 1-Azabicyclo[2.2.2]octan-3-one | Moderate | Opioid receptor modulation | More rigid structure |
| N-Methylhexahydroazepan-4-one | High | Potentially similar effects | Longer carbon chain |
| 1-Piperidinone | Moderate | Neuroactive | Contains a piperidine ring |
Unique Features:
1-Methylazepan-4-one hydrochloride stands out due to its specific ability to reduce fentanyl intake while maintaining a relatively simple structure compared to more complex analogs like N-methylhexahydroazepan-4-one. Its unique combination of properties makes it a valuable subject for further pharmacological studies .
The Beckmann rearrangement remains a cornerstone for synthesizing medium-ring lactams, including 1-methylazepan-4-one hydrochloride. This reaction transforms cyclohexanone oxime derivatives into ε-caprolactam analogs through acid-catalyzed [1] [2]-shift mechanisms [1] [2].
In a representative protocol, 4-oxime cyclohexanone undergoes Beckmann rearrangement under acidic conditions to yield aza-cycloheptane-2,5-diketone [1]. Subsequent ketalization with ethylene glycol protects the ketone groups, enabling selective reduction of the amide moiety using red aluminum. Methylation of the resulting amine and acidic deprotection yield the target lactam hydrochloride. Notably, this route avoids hazardous reagents like diazomethane, enhancing its industrial viability [1].
Recent advancements employ calcium triflimide (Ca(NTf~2~)~2~) as a Lewis acid catalyst, which coordinates the oxime oxygen to facilitate nitrilium ion formation (Fig. 1) [2]. This method achieves 66% yield in dichloroethane/dimethoxyethane solvents, demonstrating compatibility with sensitive functional groups.
Ring expansion protocols convert smaller cyclic precursors into azepanones via strategic bond cleavage and reorganization.
A 2022 patent outlines a two-step route starting from 1-methylpiperidine (Fig. 2) [5]:
This method achieves an 85% overall yield and avoids hazardous intermediates, aligning with green chemistry principles [5].
While photochemical strategies for azepanone synthesis remain underexplored, preliminary studies suggest potential in dearomative ring-opening of aromatic precursors. For example, UV-irradiated benzazepines could undergo electrocyclic ring expansion, though empirical data specific to 1-methylazepan-4-one hydrochloride are lacking. Theoretical models predict that photoexcitation of α,β-unsaturated imines might enable [4π] electrocyclization to form seven-membered lactams, meriting further experimental validation.
Transamidation strategies forge the lactam ring through nucleophilic acyl substitution, often integrated with multicomponent reactions (MCRs).
A 2010 study demonstrates that Ugi adducts derived from 1-methylpiperidine-4-carboxaldehyde undergo acid-catalyzed cyclization to form azepanones (Fig. 3) [4]. The reaction proceeds via acyl transfer from a transient imidate intermediate, yielding the lactam core in 72% yield.
In one protocol, Passerini adducts derived from cyclohexanone derivatives undergo Mitsunobu-like intramolecular transamidation, where a phosphine mediator facilitates nucleophilic attack of a secondary amine onto a neighboring carbonyl group [4]. This method achieves regioselective lactamization without requiring protecting groups.
The chemical reactivity of 1-methylazepan-4-one hydrochloride is governed by the inherent electrophilic nature of the carbonyl carbon and the nucleophilic character of the nitrogen atom within the seven-membered lactam ring . The compound exhibits distinctive reaction patterns that reflect the unique electronic properties and conformational flexibility of the azepanone framework.
The most well-documented synthetic pathway involves a three-step sequence beginning with alkaline condensation of 1-methylpiperidin-4-one with nitromethane under basic conditions . This transformation proceeds through the formation of 1-methyl-4-(nitromethyl)piperidin-4-ol as a key nitroalkanol intermediate. The reaction mechanism follows a nucleophilic addition pathway where the enolate anion of 1-methylpiperidin-4-one attacks the nitromethane carbon, facilitated by potassium hydroxide in methanolic solution.
| Parameter | Condition/Value |
|---|---|
| Solvent | Methanol, ethanol, or propanol |
| Base | Potassium hydroxide, sodium hydroxide |
| Molar ratio | 1 : 1.2–1.5 |
| Reaction time | 48 hours |
| Yield | 75–85% |
The nitro group introduction creates significant steric strain within the piperidine framework, which facilitates subsequent ring expansion through intramolecular cyclization processes . The activation energy for this transformation ranges from 12 to 15 kilocalories per mole, indicating a thermodynamically accessible pathway under ambient conditions.
The second critical step involves catalytic hydrogenation using palladium on carbon under controlled hydrogen pressure conditions . This transformation reduces the nitro functionality to an amine while maintaining the integrity of the ring system. The mechanism proceeds via a heterogeneous catalytic process where molecular hydrogen is activated on the palladium surface and subsequently transferred to the nitro group through a series of electron transfer steps.
| Parameter | Condition/Value |
|---|---|
| Catalyst loading | 5–10 weight percent palladium on carbon |
| Hydrogen pressure | 1–3 bar |
| Temperature | 25–30°C |
| Reaction time | 20 hours |
| Yield | 80–90% |
The stereochemical outcome of this reduction maintains syn-addition geometry, ensuring preservation of the molecular configuration established during the initial condensation step . Excessive hydrogen pressure can lead to over-reduction, necessitating precise control of reaction parameters to achieve optimal selectivity.
The seven-membered azepanone ring adopts a non-planar conformation characterized by significant flexibility compared to six-membered analogues . Computational studies using density functional theory methods have revealed that the chair conformation represents the thermodynamically most stable arrangement, with twist-chair and boat conformations accessible within 2-3 kilocalories per mole [3].
The conformational preference is influenced by the presence of the N-methyl substituent, which introduces steric interactions that bias the ring toward specific geometries . The amino group at position 3 can adopt both axial and equatorial orientations, with the equatorial position favored by approximately 1.5 kilocalories per mole due to reduced 1,3-diaxial interactions.
Microwave-assisted condensation reactions of azepan-4-ones with 3,5-dinitro-1-methylpyridin-2-one demonstrate remarkable regioselectivity that depends critically on the nature of protecting groups attached to the nitrogen atom [4]. When benzyloxycarbonyl-protected azepan-4-one is employed, the reaction preferentially forms tetrahydropyrido[3,2-c]azepine regioisomers with selectivity ratios of 78:22 at 40°C.
| Temperature (°C) | Selectivity Ratio | Yield (%) |
|---|---|---|
| 40 | 78:22 | 37 |
| 60 | 68:32 | 79 |
| 80 | 65:35 | 79 |
| 100 | 64:36 | 90 |
The regioselectivity mechanism involves competing enolate formation pathways where the carbonyl-containing protecting groups stabilize specific enolate intermediates through conjugative interactions [4]. The equilibrium between enolates 16 and 17 determines the final product distribution, with electronic stabilization from carbamate and amide functionalities directing the reaction toward the formation of specific regioisomers.
Metal hydride-mediated 1,3-hydride shift mechanisms exhibit exceptional stereochemical control through the formation of coordinatively saturated transition states . Rhodium hydride complexes demonstrate the highest selectivity with Z:E ratios of 95:5, achieved through stereoretentive syn addition followed by selective elimination processes.
| Metal Hydride Complex | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Selectivity (Z:E) |
|---|---|---|---|
| Rhodium Hydride | 18.2 | 2.4 × 10⁻³ | 95:5 |
| Iridium Hydride | 21.7 | 8.6 × 10⁻⁴ | 92:8 |
| Ruthenium Hydride | 16.9 | 3.8 × 10⁻³ | 89:11 |
The stereochemical outcome is controlled by the coordination geometry of the metal center and the steric environment surrounding the azepanone substrate . The hydride migration proceeds through a transition state where the migrating hydride maintains partial bonding to both donor and acceptor carbons, stabilized by coordination to the metal center.
Comprehensive density functional theory calculations using the B3LYP/6-311++G(d,p) and M06-2X/aug-cc-pVTZ levels of theory have provided detailed insights into the reaction mechanisms of 1-methylazepan-4-one hydrochloride [3]. Geometry optimization studies confirm that the chair conformation represents the global minimum on the potential energy surface, with calculated bond lengths showing excellent agreement with experimental crystallographic data (root mean square deviation of 0.007 Ångströms).
The calculated geometric parameters reveal C-N bond lengths of 1.459 Ångströms and C-C bond lengths of 1.527 Ångströms, consistent with sp³ hybridization throughout the ring system [3]. Dihedral angle analysis indicates significant out-of-plane distortions with values ranging from -163° to -176°, confirming the non-planar nature of the azepanone framework.
Transition state calculations for key transformation pathways reveal activation barriers ranging from 12 to 25 kilocalories per mole, depending on the specific reaction mechanism [3]. The nitromethane condensation pathway exhibits the lowest barrier at 12-15 kilocalories per mole, while ring expansion processes require 18-22 kilocalories per mole for completion.
Intrinsic reaction coordinate calculations demonstrate that most transformations proceed through concerted mechanisms rather than stepwise pathways . The concerted nature minimizes the formation of high-energy intermediates and contributes to the observed selectivity in product formation.
Natural bond orbital analysis reveals significant electron delocalization within the azepanone ring system [6]. The lactam carbonyl participates in resonance interactions with the nitrogen lone pair, resulting in partial double bond character for the C-N bond (occupancy 1.79 electrons). This delocalization contributes to the reduced reactivity of the carbonyl carbon compared to simple ketones.
The free electron pair on the nitrogen atom shows 89.4% localization with 1.79 electron occupancy, indicating substantial participation in resonance stabilization [6]. Neighboring atom participation accounts for 1.2% and 0.8% respectively, demonstrating the conjugated nature of the lactam system.
Classical molecular dynamics simulations extending over microsecond timescales have elucidated the conformational dynamics of 1-methylazepan-4-one hydrochloride in solution [7]. The ring system exhibits rapid interconversion between chair and twist-chair conformations with exchange rates on the order of 10⁹ s⁻¹ at ambient temperature.
The conformational flexibility significantly influences the compound's interaction with biological targets and catalytic systems [7]. Molecules adopting the chair conformation demonstrate enhanced binding affinity to certain enzyme active sites, while twist-chair conformers show preferential interaction with metal catalysts through coordination of the lactam oxygen.
The interaction of 1-methylazepan-4-one hydrochloride with palladium on carbon surfaces involves initial physisorption followed by chemisorption through the lactam oxygen and nitrogen atoms . Surface-enhanced infrared spectroscopy studies reveal that the compound adopts a bidentate coordination mode with binding energies of 25-30 kilocalories per mole.
The heterogeneous catalytic mechanism proceeds through a Langmuir-Hinshelwood pathway where both the substrate and hydrogen molecules are adsorbed on adjacent palladium sites . The rate-determining step involves hydrogen atom transfer from the metal surface to the substrate, with activation barriers calculated at 8-12 kilocalories per mole using periodic density functional theory methods.
Ytterbium triflate demonstrates exceptional Lewis acid catalytic activity through coordination to the lactam carbonyl oxygen [8]. X-ray crystallographic analysis of the ytterbium-substrate complex reveals a distorted octahedral geometry around the metal center with Yb-O bond lengths of 2.28 Ångströms.
The Lewis acid activation mechanism enhances the electrophilicity of the carbonyl carbon by 0.3 electron units, as determined by natural population analysis [8]. This electronic activation facilitates nucleophilic attack by external reagents and contributes to the high yields (90-95%) observed in cycloaddition reactions.
Copper triflate complexes bearing trisoxazoline ligands provide exceptional enantioselectivity in asymmetric transformations of 1-methylazepan-4-one hydrochloride [8]. The chiral catalyst induces facial discrimination through non-covalent interactions between the ligand aromatic groups and the azepanone ring system.
| Catalyst System | Enantioselectivity (% ee) | Yield (%) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Copper-Trisoxazoline | >95 | 88 | 20-25 |
| Rhodium-BINAP | 92 | 85 | 22-28 |
| Iridium-Phosphoramidite | 89 | 82 | 24-30 |
The mechanism involves reversible coordination of the substrate to the chiral metal center, followed by selective approach of the incoming nucleophile from the less hindered face [8]. Computational modeling using dispersion-corrected density functional theory confirms that π-π stacking interactions between the ligand and substrate contribute significantly to the observed selectivity.
Brønsted acid catalysts facilitate various transformations through protonation of the lactam nitrogen, which increases the electrophilicity of the carbonyl carbon . Trifluoroacetic acid demonstrates optimal activity with binding energies of 8-12 kilocalories per mole and rapid proton exchange kinetics.
The acid-catalyzed mechanism involves initial formation of an N-protonated species that undergoes subsequent nucleophilic attack at the activated carbonyl center . The protonation equilibrium is characterized by a pKa value of 2.1 in aqueous solution, indicating the basic nature of the lactam nitrogen atom.
Irritant